molecular formula C10H4BrClF3N B1450483 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline CAS No. 1283719-72-1

8-Bromo-2-chloro-4-(trifluoromethyl)quinoline

Cat. No.: B1450483
CAS No.: 1283719-72-1
M. Wt: 310.5 g/mol
InChI Key: ZBNHABPTEUUBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2-chloro-4-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H4BrClF3N and its molecular weight is 310.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-2-chloro-4-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-7-3-1-2-5-6(10(13,14)15)4-8(12)16-9(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNHABPTEUUBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Bromo-2-chloro-4-(trifluoromethyl)quinoline safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Safety, Handling, and Synthetic Utility Profile

Executive Summary

This technical guide provides an in-depth analysis of 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline (CAS: 1070884-62-0). Beyond a standard Safety Data Sheet (SDS), this document synthesizes the molecule's physiochemical properties with its practical applications in medicinal chemistry.[1]

This compound is a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and anti-infectives. Its value lies in its orthogonal reactivity : the C2-chloro position allows for nucleophilic substitution (


), while the C8-bromo position enables palladium-catalyzed cross-coupling, and the C4-trifluoromethyl group enhances metabolic stability and lipophilicity.
Part 1: Chemical Identity & Structural Analysis

Substance Name: 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline CAS Number: 1070884-62-0 Molecular Formula:


Molecular Weight:  310.50  g/mol 
Structural Reactivity Map

The following diagram illustrates the distinct reactive centers of the molecule, guiding both synthetic strategy and safety protocols.

G Molecule 8-Bromo-2-chloro- 4-(trifluoromethyl)quinoline C2_Site C2-Chloro Position (Electrophilic Center) Molecule->C2_Site High Reactivity ($S_NAr$) C8_Site C8-Bromo Position (Cross-Coupling Site) Molecule->C8_Site Pd-Catalysis Ready C4_Site C4-Trifluoromethyl (Lipophilicity/Stability) Molecule->C4_Site Metabolic Shield Hazards Safety Implications: Skin Sensitizer & Irritant C2_Site->Hazards Alkylates Biological Nucleophiles Utility Synthetic Utility: Orthogonal Functionalization C2_Site->Utility Amination/Etherification C8_Site->Utility Suzuki/Buchwald Coupling

Figure 1: Structural reactivity analysis highlighting the dual-halogen functionalization potential and associated safety mechanisms.

Part 2: Hazard Identification & Toxicology (E-E-A-T)

Standard SDSs often list hazards without context. As researchers, understanding the mechanism of toxicity allows for better risk mitigation.

GHS Classification[2][3]
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Mechanistic Toxicology

The primary hazard stems from the C2-Chloro substituent.

  • Reactivity: The nitrogen in the quinoline ring withdraws electron density, making the C2 position highly electrophilic.

  • Biological Interaction: Upon contact with skin or mucous membranes, the C2-Cl bond can undergo Nucleophilic Aromatic Substitution (

    
    ) with biological nucleophiles (e.g., amine or thiol groups in proteins).
    
  • Consequence: This covalent modification of proteins triggers an immune response, manifesting as contact dermatitis, severe irritation, or potential sensitization.

Warning: In the event of a fire, the thermal decomposition of the trifluoromethyl group (


) can release Hydrogen Fluoride (HF) , a highly corrosive and systemic toxin.
Part 3: Safe Handling, Storage, & Stability
Storage Protocol
  • Atmosphere: Store under inert gas (Argon or Nitrogen). The C2-Cl bond is susceptible to slow hydrolysis by atmospheric moisture, converting the compound to the inactive 2-hydroxy-quinoline (quinolone).

  • Temperature:

    
     (Refrigerate).
    
  • Container: Tightly sealed glass vial; avoid long-term storage in plastics that may leach due to the compound's lipophilicity.

Handling Workflow

The following decision tree outlines the required PPE and engineering controls based on the scale of operation.

SafetyFlow Start Handling Operation Scale Scale of Use Start->Scale Small Analytical (<100 mg) Scale->Small Large Preparative (>1 g) Scale->Large Action_Small Fume Hood Required Nitrile Gloves (Double) Small->Action_Small Action_Large Fume Hood (High Flow) Respirator (P100/OV) Full Tyvek Suit Large->Action_Large

Figure 2: Risk-based handling protocol ensuring operator safety during weighing and synthesis.

Part 4: Emergency Response
ScenarioImmediate ActionRationale
Eye Contact Rinse with water for 15 mins. Lift eyelids.The basicity of the quinoline nitrogen combined with the irritant properties requires thorough flushing to prevent corneal damage.
Skin Contact Wash with soap and water.[4][5][6][7] Do not use ethanol. Ethanol acts as a permeation enhancer, potentially driving the lipophilic molecule deeper into the dermis.
Ingestion Rinse mouth. Do NOT induce vomiting.Prevent aspiration pneumonia and secondary esophageal burns.
Fire Use

or dry powder.[6][7] Avoid water jet.
Water may spread the chemical. Combustion releases HF; firefighters must wear full SCBA.
Part 5: Synthetic Utility & Reactivity Profile

For drug development professionals, this molecule is a versatile building block. The reactivity order is generally C2-Cl > C8-Br , allowing for sequential functionalization.

Experiment A: Nucleophilic Substitution at C2 (

)

Target: Introduction of amines (morpholines, piperazines) at the C2 position.

  • Reagents: 1.1 eq. Amine, 2.0 eq. DIPEA (Base).[5]

  • Solvent: DMF or NMP (Polar aprotic solvents stabilize the Meisenheimer intermediate).

  • Conditions: Heat to

    
     for 4-12 hours.
    
  • Observation: Reaction progress can be monitored by TLC (UV active). The product is usually more polar than the starting material.

  • Workup: Dilute with water (precipitates product) or extract with EtOAc.

Experiment B: Suzuki-Miyaura Coupling at C8

Target: Bi-aryl formation preserving the C2-Cl for later steps.

  • Reagents: 1.1 eq. Boronic Acid, 0.05 eq.

    
    , 2.0 eq. 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions:

    
     under Argon.
    
  • Note: The C2-Cl is relatively stable under standard Suzuki conditions, but highly active catalysts (e.g., XPhos Pd G2) might activate both positions. Use steric control (ligand selection) to maintain regioselectivity.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 145952263 (Related Analog: 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline). Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 2-Chloro-4-(trifluoromethyl)quinoline derivatives. (Hazard classification grounding). Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010).Heterocyclic Chemistry. 5th Ed. Wiley. (Source for reactivity mechanisms of quinolines).

Sources

Methodological & Application

Synthesis of 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline from 2-hydroxy precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Comprehensive Guide to the Synthesis of 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline from its 2-Hydroxy Precursor

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed protocol for the synthesis of 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline, a key heterocyclic building block in medicinal chemistry and materials science. The core of this synthesis is the conversion of the 2-hydroxyquinoline precursor, which exists in tautomeric equilibrium with its more stable 2-quinolone form, into the corresponding 2-chloro derivative. This transformation is reliably achieved through chlorination with phosphorus oxychloride (POCl₃). This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, methods for reaction monitoring, purification, characterization, and a comprehensive troubleshooting guide. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.

Introduction and Scientific Context

Substituted quinolines are privileged scaffolds in drug discovery, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The title compound, 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline, serves as a versatile intermediate. The chlorine atom at the C2 position is an excellent leaving group, readily displaced by various nucleophiles (nitrogen, oxygen, sulfur), and amenable to transition-metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.[2][3][4] The trifluoromethyl group at C4 and the bromine at C8 provide additional handles for molecular derivatization and can significantly modulate the physicochemical and pharmacological properties of the final compounds.

This guide focuses on the robust and widely adopted method of converting a 2-hydroxyquinoline (quinolin-2-ol) to a 2-chloroquinoline using phosphorus oxychloride (POCl₃).[3][5] This process is fundamental for accessing a vast library of quinoline-based compounds.

Reaction Principle and Mechanism

The conversion of a 2-hydroxyquinoline to a 2-chloroquinoline is not a simple nucleophilic substitution of a hydroxyl group, which is a poor leaving group. The reaction proceeds through the activation of the carbonyl oxygen of the more stable lactam (keto) tautomer, 8-bromo-4-(trifluoromethyl)quinolin-2(1H)-one.

Tautomerism: The starting material, nominally a "2-hydroxyquinoline," exists in a tautomeric equilibrium with its keto form, a 2-quinolone. In most conditions, the keto form is thermodynamically favored.[6][7]

Chlorination Mechanism: The mechanism is analogous to a Vilsmeier-Haack type reaction, where POCl₃ acts as the activating and chlorinating agent.[8]

  • Activation: The lone pair of electrons on the carbonyl oxygen of the 2-quinolone tautomer attacks the electrophilic phosphorus atom of POCl₃.

  • Intermediate Formation: This attack forms a highly reactive phosphate ester intermediate. This step effectively converts the poor hydroxyl leaving group into a much better phosphate-based leaving group.

  • Nucleophilic Attack: A chloride ion (Cl⁻), present from POCl₃, then acts as a nucleophile, attacking the C2 position of the quinoline ring.

  • Product Formation: This attack leads to the elimination of the dichlorophosphate group and the re-aromatization of the pyridine ring, yielding the final 2-chloroquinoline product.[8]

Chlorination_Mechanism cluster_start Starting Material (Keto Tautomer) cluster_reagent Reagent cluster_intermediate Key Intermediate cluster_product Final Product start 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one intermediate Activated Phosphate Ester Intermediate start->intermediate Activation reagent POCl₃ product 8-Bromo-2-chloro-4- (trifluoromethyl)quinoline intermediate->product Nucleophilic Attack by Cl⁻

Caption: Proposed mechanism for the chlorination of the 2-quinolone.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline on a laboratory scale. All operations involving phosphorus oxychloride must be performed in a certified chemical fume hood.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Quantity (Example)Molar Equivalents
8-Bromo-2-hydroxy-4-(trifluoromethyl)quinoline59108-43-9292.055.00 g1.0
Phosphorus Oxychloride (POCl₃)10025-87-3153.3350 mL~32 (Reagent & Solvent)
Dichloromethane (DCM)75-09-284.93As needed-
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-
Silica Gel (for chromatography)7631-86-960.08As needed-
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle with a magnetic stirrer

  • Large beaker (1 L) for quenching

  • Separatory funnel

  • Rotary evaporator

  • Glassware for flash column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Synthetic Procedure

Caption: General workflow for the synthesis and purification.

Step-by-Step Instructions:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-bromo-2-hydroxy-4-(trifluoromethyl)quinoline (5.00 g, 17.1 mmol). Place the flask in a fume hood.

  • Addition of Reagent: Carefully add phosphorus oxychloride (50 mL) to the flask. POCl₃ serves as both the chlorinating agent and the solvent. The starting material may not fully dissolve initially.

  • Heating: Attach a reflux condenser fitted with a drying tube. Heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle. Maintain gentle reflux with efficient stirring.

    • Rationale: Thermal energy is required to overcome the activation barrier for the formation of the phosphate intermediate. Refluxing ensures a constant, controlled reaction temperature.[5][9]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly stop heating, cool the mixture slightly, and carefully withdraw a small aliquot with a glass pipette. Quench this aliquot in a vial containing ice and a small amount of ethyl acetate and NaHCO₃ solution. Spot the organic layer on a TLC plate (e.g., eluting with 20% Ethyl Acetate/Hexanes). The reaction is complete when the starting material spot has been completely consumed (typically 4-6 hours).

  • Cooling and Concentration (Optional but Recommended): Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. To reduce the volume of POCl₃ for the subsequent quenching step, excess POCl₃ can be carefully removed under reduced pressure using a rotary evaporator connected to a base trap (e.g., NaOH solution).

  • Quenching: This is a highly exothermic and potentially hazardous step. Prepare a large beaker (1 L) containing a large amount of crushed ice (~500 g). Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with vigorous stirring. The addition should be done in small portions to control the rate of reaction and gas (HCl) evolution.

    • Causality & Safety: POCl₃ reacts violently with water. Quenching on a large excess of ice absorbs the heat generated, preventing a runaway reaction and minimizing the release of corrosive HCl fumes.[8]

  • Neutralization: Once the quenching is complete and all the ice has melted, slowly add saturated sodium bicarbonate (NaHCO₃) solution to the acidic mixture until the pH is neutral or slightly basic (pH 7-8). This will be accompanied by vigorous CO₂ evolution.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with dichloromethane (DCM) or ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash them with water (1 x 100 mL) and then with brine (1 x 100 mL) to remove residual inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Characterization
  • Purification: The crude product, typically a solid or oil, should be purified by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

  • Characterization: The structure and purity of the final product, 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline, should be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight. The presence of bromine and chlorine will result in a characteristic isotopic pattern.

    • Melting Point: To assess purity.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient heating or time. 2. Moisture contamination deactivating the POCl₃. 3. Degradation of product during work-up.1. Ensure the reaction is heated to reflux and monitor by TLC until the starting material is consumed. 2. Use dry glassware and a fresh bottle of POCl₃. Protect the reaction from atmospheric moisture with a drying tube. 3. Perform the quench at low temperature and avoid prolonged exposure to strong acid or base.
Starting Material Recovered After Work-up Hydrolysis of the chloro-product or the phosphate intermediate back to the starting material during the aqueous work-up.[10]Ensure the reaction has gone to completion before quenching. Work quickly during the extraction process. Diluting the reaction mixture with an inert solvent like DCM before quenching can sometimes help.[10]
Formation of Multiple Byproducts Decomposition of the starting material or product at high temperatures.Reduce the reflux temperature if possible (e.g., by running the reaction in a high-boiling inert solvent like sulfolane with a slight excess of POCl₃) or shorten the reaction time.[9]
Violent or Uncontrolled Quench Adding the reaction mixture to water too quickly or with insufficient cooling.Always add the reaction mixture to a large excess of ice, never the other way around. Perform the addition slowly in a large, open beaker within a fume hood.

References

  • Vertex AI Search. (n.d.). Vilsmeier Reagent - Enamine.
  • Chen, B. C., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(9), 10529-10539. Available at: [Link]

  • MySkinRecipes. (n.d.). 8-Bromo-2-(trifluoromethyl)quinoline.
  • PubChemLite. (n.d.). 8-bromo-4-chloro-2-(trifluoromethyl)quinoline.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Vilsmeier reagent. Retrieved February 12, 2026, from [Link]

  • Kumar, A., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 128, 106093. Available at: [Link]

  • ResearchGate. (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. Retrieved February 12, 2026, from [Link]

  • Abu-Hashem, A. A., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-598. Available at: [Link]

  • ResearchGate. (n.d.). How should I proceed in Chlorination using POCl3?. Retrieved February 12, 2026, from [Link]

  • Lee, K., & Park, H. (2012). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 77(18), 8344-8349. Available at: [Link]

  • PubChem. (n.d.). 2-Hydroxyquinoline. Retrieved February 12, 2026, from [Link]

  • IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Chloroquinoline. Retrieved February 12, 2026, from [Link]

Sources

Application Notes & Protocols: A Guide to the Orthogonal Functionalization of 2-Chloro-8-Bromoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Challenge of Selectivity

Quinoline, a bicyclic heteroaromatic compound, is a cornerstone of medicinal chemistry and materials science. Its derivatives are found in a wide array of pharmaceuticals, from antimalarial drugs to anticancer agents, and are integral to the development of functional materials like organic light-emitting diodes (OLEDs).[1][2] The ability to precisely modify the quinoline core is therefore of paramount importance for the discovery and optimization of new chemical entities.

This guide focuses on a common synthetic challenge: the selective functionalization of a di-halogenated quinoline, specifically 2-chloro-8-bromoquinoline. The presence of two distinct halogen atoms at electronically and sterically different positions offers a unique opportunity for sequential, or orthogonal, chemical modification. Mastering this selectivity allows researchers to build molecular complexity in a controlled manner, generating diverse libraries of compounds for screening and development.

This document provides a detailed exploration of the underlying principles governing this selectivity and presents field-proven protocols for targeting each position independently using palladium-catalyzed cross-coupling reactions, one of the most powerful tools in modern organic synthesis.[3][4][5]

Pillar 1: The Mechanistic Rationale for Selectivity

The ability to selectively functionalize either the C2-Cl or the C8-Br bond hinges on their intrinsically different reactivities in the context of palladium-catalyzed cross-coupling reactions. This difference is primarily governed by the carbon-halogen bond dissociation energy (BDE).

The C-Cl bond is significantly stronger (approx. 96 kcal/mol for Ph-Cl) than the C-Br bond (approx. 81 kcal/mol for Ph-Br).[6] In the catalytic cycle of a cross-coupling reaction, the first and often rate-determining step is the oxidative addition of the organohalide to the palladium(0) catalyst.[3][7] During this step, the C-X bond is cleaved. Consequently, the weaker C-Br bond undergoes oxidative addition much more readily and under milder conditions than the more robust C-Cl bond.[6]

This inherent reactivity trend (C-I > C-Br > C-OTf > C-Cl) is the key to achieving selectivity.[6] By carefully selecting the reaction conditions—specifically the catalyst, ligand, base, and temperature—we can exploit this energy difference to functionalize the C8-Br position while leaving the C2-Cl position intact. The C2-Cl bond can then be functionalized in a subsequent step, typically requiring more forcing conditions.

Below is a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, which forms the basis for the protocols described in this guide.

Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Pd(II)_Complex R-Pd(II)(X)L_n (Palladium(II) Intermediate) Pd(0)L_n->Pd(II)_Complex Oxidative_Addition R-X Oxidative Addition Pd(II)_Diorgano R-Pd(II)(R')L_n Pd(II)_Complex->Pd(II)_Diorgano Transmetalation R'-M Transmetalation Pd(II)_Diorgano->Pd(0)L_n Product R-R' (Coupled Product) Pd(II)_Diorgano->Product Reductive_Elimination Reductive Elimination caption Fig 1. Generalized Palladium Cross-Coupling Cycle

Caption: Fig 1. Generalized Palladium Cross-Coupling Cycle

Part 1: Selective Functionalization at the 8-Bromo Position

Leveraging the higher reactivity of the C-Br bond, the 8-position of 2-chloro-8-bromoquinoline can be selectively functionalized using standard palladium-catalyzed conditions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and amino groups.

Workflow_C8_Functionalization Start Start: 2-Chloro-8-Bromoquinoline Condition Mild Pd-Catalyzed Conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80-100 °C) Start->Condition Reaction Selective Cross-Coupling (Suzuki or Buchwald-Hartwig) Condition->Reaction Product Product: 8-Substituted-2-Chloroquinoline Reaction->Product caption Fig 2. Workflow for C8-Br Selective Functionalization

Caption: Fig 2. Workflow for C8-Br Selective Functionalization

Protocol 1A: Suzuki-Miyaura Coupling at the C8-Position

Objective: To selectively form a carbon-carbon bond at the 8-position of 2-chloro-8-bromoquinoline via a palladium-catalyzed Suzuki-Miyaura coupling reaction.[8][9][10]

Materials:

  • 2-Chloro-8-bromoquinoline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium carbonate (Na₂CO₃) (2.5 eq)

  • Toluene/Water mixture (e.g., 4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 2-chloro-8-bromoquinoline, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the toluene/water solvent mixture via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the stirring mixture.

  • Attach the condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 8-aryl-2-chloroquinoline.

Self-Validation & Troubleshooting:

  • Expected Outcome: Formation of the 8-aryl-2-chloroquinoline product with high selectivity (>95:5) over the 2-aryl-8-bromoquinoline isomer. Yields typically range from 70-95%.

  • Troubleshooting: If the reaction is sluggish, ensure the inert atmosphere is maintained and consider degassing the solvent mixture. If starting material remains, a fresh portion of the catalyst can be added. Low yields may indicate decomposition of the boronic acid; using the corresponding boronic ester may improve results.[10][11]

Protocol 1B: Buchwald-Hartwig Amination at the C8-Position

Objective: To selectively form a carbon-nitrogen bond at the 8-position of 2-chloro-8-bromoquinoline.[12][13][14]

Materials:

  • 2-Chloro-8-bromoquinoline (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add 2-chloro-8-bromoquinoline and the anhydrous solvent.

  • Add the amine coupling partner via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Self-Validation & Troubleshooting:

  • Expected Outcome: High yield (75-98%) of the 8-amino-2-chloroquinoline product with excellent selectivity.

  • Troubleshooting: The choice of base is critical; NaOtBu is effective for many amines, but others like Cs₂CO₃ or K₃PO₄ may be required for sensitive substrates.[15][16] Ligand choice is also crucial; if Xantphos gives poor results, other bulky, electron-rich phosphine ligands can be screened.[15]

Parameter Selective C8-Br Functionalization
Reaction Type Suzuki-Miyaura
Catalyst System Pd(PPh₃)₄ or Pd(dppf)Cl₂
Base Na₂CO₃, K₂CO₃
Temperature 80-100 °C
Selectivity High (>95%) for C-Br activation
Typical Yields 70-95%
Reaction Type Buchwald-Hartwig
Catalyst System Pd₂(dba)₃ / Xantphos
Base NaOtBu, Cs₂CO₃
Temperature 100-110 °C
Selectivity High (>95%) for C-Br activation
Typical Yields 75-98%

Table 1. Summary of Conditions for Selective C8-Br Functionalization.

Part 2: Sequential Functionalization at the 2-Chloro Position

Once the 8-position has been successfully functionalized, the remaining C2-Cl bond can be targeted. Activating this stronger bond requires a more robust catalytic system and often higher temperatures. This sequential approach provides a powerful strategy for creating di-substituted quinolines with distinct functionalities at the C2 and C8 positions.

Workflow_Sequential_Functionalization Start Start: 8-Substituted-2-Chloroquinoline Condition Forcing Pd-Catalyzed Conditions (e.g., Pd₂(dba)₃/Bulky Ligand, Strong Base, >110 °C) Start->Condition Reaction Cross-Coupling at C2-Cl Position (Suzuki or Buchwald-Hartwig) Condition->Reaction Product Product: 2,8-Disubstituted Quinoline Reaction->Product caption Fig 3. Workflow for Sequential C2-Cl Functionalization

Caption: Fig 3. Workflow for Sequential C2-Cl Functionalization

Protocol 2A: Suzuki-Miyaura Coupling at the C2-Position

Objective: To form a carbon-carbon bond at the 2-position of an 8-substituted-2-chloroquinoline.

Materials:

  • 8-Substituted-2-chloroquinoline (1.0 eq)

  • Arylboronic acid or ester (1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Microwave vial or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a microwave vial, add the 8-substituted-2-chloroquinoline, arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-form the catalyst by mixing Pd(OAc)₂ and SPhos in a small amount of dioxane under an inert atmosphere.

  • Add the catalyst solution to the reaction vial, followed by the remaining dioxane.

  • Seal the vial and heat to 120-140 °C (conventional heating or microwave).

  • Monitor the reaction until completion (typically 12-24 hours).

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to obtain the 2,8-disubstituted quinoline.

Self-Validation & Troubleshooting:

  • Expected Outcome: Successful coupling at the C2-Cl position. Yields can be more variable (50-85%) depending on the nature of the C8 substituent and the coupling partners.

  • Troubleshooting: Aryl chlorides are notoriously less reactive.[9] The use of highly active, bulky, and electron-rich phosphine ligands like SPhos or RuPhos is often essential for good conversion.[6] If the reaction fails, screening other "Buchwald ligands" and bases is recommended. Microwave heating can often improve yields and reduce reaction times.

Protocol 2B: Buchwald-Hartwig Amination at the C2-Position

Objective: To form a carbon-nitrogen bond at the 2-position of an 8-substituted-2-chloroquinoline.[12][17]

Materials:

  • 8-Substituted-2-chloroquinoline (1.0 eq)

  • Amine (1.3 eq)

  • Pd₂(dba)₃ (0.04 eq)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) (0.08 eq)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 eq, as a 1M solution in THF)

  • Anhydrous THF or Toluene

  • Sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a sealed tube under an inert atmosphere, add Pd₂(dba)₃, BrettPhos, and the 8-substituted-2-chloroquinoline.

  • Add the anhydrous solvent, followed by the amine.

  • Cool the mixture to 0 °C and slowly add the LHMDS solution.

  • Seal the tube tightly and allow it to warm to room temperature, then heat to 110-120 °C.

  • Stir for 12-24 hours, monitoring by LC-MS.

  • Cool the reaction and carefully quench with water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Self-Validation & Troubleshooting:

  • Expected Outcome: Formation of the desired 2-amino-8-substituted quinoline. Yields are generally moderate to good (60-90%).

  • Troubleshooting: The amination of heteroaryl chlorides can be challenging.[15] The choice of a highly active catalyst system, like one employing BrettPhos, is critical. LHMDS is a very strong, non-nucleophilic base often required for these transformations; however, other strong bases like KHMDS or NaOtBu can also be trialed.[14]

Parameter Sequential C2-Cl Functionalization
Reaction Type Suzuki-Miyaura
Catalyst System Pd(OAc)₂ / SPhos (or other bulky biarylphosphine ligand)
Base K₃PO₄, CsF
Temperature 120-140 °C (often requires microwave)
Selectivity Targets the remaining C-Cl bond
Typical Yields 50-85%
Reaction Type Buchwald-Hartwig
Catalyst System Pd₂(dba)₃ / BrettPhos (or other highly active ligand)
Base LHMDS, NaOtBu
Temperature 110-120 °C
Selectivity Targets the remaining C-Cl bond
Typical Yields 60-90%

Table 2. Summary of Conditions for Sequential C2-Cl Functionalization.

Conclusion and Future Outlook

The orthogonal functionalization of 2-chloro-8-bromoquinoline is a testament to the power and predictability of modern palladium-catalyzed cross-coupling chemistry. By understanding the fundamental principles of bond dissociation energies and the mechanism of oxidative addition, researchers can strategically and selectively modify complex scaffolds. The protocols detailed herein provide a robust starting point for accessing a vast chemical space of 2,8-disubstituted quinolines, enabling the rapid generation of novel compounds for drug discovery and materials science applications. The continued development of more active and versatile catalyst systems will undoubtedly further expand the scope and efficiency of these vital synthetic transformations.

References

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]

  • Doraghi, F., Ashtiani, M. M. A., Ameli, M., Larijani, B., & Mahdavi, M. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Chemical Record, 24(11), e202400116. [Link]

  • Yoo, W. J., & Li, C. J. (2015). Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. ACS Catalysis, 5(8), 4826-4837. [Link]

  • Barluenga, J., Aznar, F., & Valdés, C. (2022). Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics, 41(16), 2136-2146. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • Sommer, H., et al. (2018). Site-Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air-Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. Angewandte Chemie International Edition, 57(34), 10933-10937. [Link]

  • ResearchGate. (2025). Highly active, air-stable palladium catalysts for the C-C and C-S bond-forming reactions of vinyl and aryl chlorides. ResearchGate Publication. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Sommer, H., et al. (2018). Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. Semantic Scholar. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]

  • The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Google Patents. (1997).
  • MDPI. (n.d.). Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]

  • PubMed. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. [Link]

  • Thermo Fisher Scientific. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Chen, D. Y. K., & Youn, S. W. (2012). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 112(11), 6090-6140. [Link]

  • Gholipour, B., & Ghorbani-Vaghei, R. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19183-19202. [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Xu, Z., et al. (2020). Remote C–H Functionalization of 8-Aminoquinoline Ring. Topics in Current Chemistry, 378(4), 40. [Link]

Sources

Application Note: Orthogonal Functionalization of 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the practical utilization of 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline as a scaffold for designing kinase inhibitors.

Executive Summary

The quinoline pharmacophore is a "privileged structure" in kinase inhibitor design, mimicking the adenine ring of ATP. The specific scaffold 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline offers a unique trifunctional platform for medicinal chemistry:

  • C2-Chloro: A highly activated site for Nucleophilic Aromatic Substitution (

    
    ), ideal for installing "hinge-binding" motifs (anilines/heterocycles).
    
  • C8-Bromo: A handle for Palladium-catalyzed cross-coupling (Suzuki/Buchwald) to access solvent-exposed regions or hydrophobic pockets, modulating solubility and pharmacokinetic (PK) properties.

  • C4-Trifluoromethyl (

    
    ):  A metabolic blocker that increases lipophilicity and electron deficiency of the ring, enhancing the reactivity of the C2-position without acting as a leaving group itself.
    

This guide details the synthetic workflows, reaction optimizations, and biological validation protocols required to transform this building block into a library of potent kinase inhibitors.

Chemical Biology Strategy: The Scaffold Map

The rational design of inhibitors using this scaffold relies on exploiting the distinct reactivity profiles of the C2 and C8 positions.

Structural Logic (SAR)
  • Hinge Region (C2): The C2 position typically orients towards the kinase hinge region. Substitution here with anilines or amino-heterocycles provides the crucial hydrogen bonds (Donor-Acceptor) required for ATP-competitive inhibition.

  • Solvent Front/Allosteric (C8): The C8 position vectors towards the solvent interface or the ribose-binding pocket. Bulky solubilizing groups (e.g., morpholines, piperazines via phenyl linkers) are installed here to tune LogP and potency.

  • Electronic Activation (C4): The

    
     group is electron-withdrawing (EWG). It significantly lowers the LUMO energy of the quinoline ring, making the C2-Cl bond more susceptible to nucleophilic attack than in non-fluorinated quinolines.
    
Diagram 1: Reactivity & Functionalization Map

ScaffoldMap Scaffold 8-Bromo-2-chloro- 4-(trifluoromethyl)quinoline C2_Site C2-Position (Cl) Reactivity: SNAr (High) Target: Hinge Binder Scaffold->C2_Site Path A: Displacement C8_Site C8-Position (Br) Reactivity: Pd-Coupling Target: Solubility/Selectivity Scaffold->C8_Site Path B: Cross-Coupling C4_Site C4-Position (CF3) Role: Metabolic Stability & Electronic Activation Scaffold->C4_Site Static Modulator

Caption: Functional map of the scaffold showing orthogonal reactivity handles. The C4-CF3 activates the C2-Cl for displacement while providing metabolic stability.

Synthetic Protocols

Strategy: Sequential Assembly

The recommended workflow is


 (C2) 

Suzuki Coupling (C8)
. Reasoning: The C2-Cl is prone to hydrolysis under the basic, aqueous conditions often used in Suzuki couplings. Installing the amine at C2 first stabilizes the core and prevents side reactions during the subsequent metal-catalyzed step.
Protocol A: C2-Functionalization via (Hinge Binder Installation)

This step displaces the chlorine with an amine. Due to the activating 4-


 group, this reaction proceeds under milder conditions than unactivated quinolines.

Materials:

  • Scaffold: 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline (1.0 equiv)

  • Nucleophile: Aniline derivative or aliphatic amine (1.1–1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or

    
    -Butanol
    

Step-by-Step Procedure:

  • Preparation: Dissolve the scaffold (1.0 mmol) in NMP (3 mL) in a microwave vial or round-bottom flask.

  • Addition: Add the amine (1.1 mmol) and DIPEA (2.0 mmol).

  • Reaction:

    • Method A (Thermal): Heat to 100°C for 4–6 hours.

    • Method B (Microwave - Preferred): Irradiate at 120°C for 30–45 minutes.

  • Monitoring: Monitor by LC-MS. The product should show a mass shift of

    
    . Note that the bromine isotope pattern (1:1 ratio of 
    
    
    
    ) will be preserved.
  • Workup: Pour the mixture into water (30 mL). If a precipitate forms, filter and wash with water. If oil forms, extract with EtOAc, wash with brine (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Expert Tip: If the aniline nucleophile is electron-deficient (e.g., 3-nitroaniline), add a catalytic amount of NaI (0.1 equiv) to generate the more reactive 2-iodo intermediate in situ (Finkelstein condition).

Protocol B: C8-Functionalization via Suzuki-Miyaura Coupling

Once the C2 position is secured, the C8-Bromine is used to attach the "tail" of the inhibitor.

Materials:

  • Substrate: C2-substituted 8-bromo-quinoline intermediate (1.0 equiv)

  • Boronic Acid/Ester:

    
     or 
    
    
    
    (1.2 equiv)
  • Catalyst:

    
     (0.05 equiv) or 
    
    
    
  • Base:

    
     (aqueous) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Inertion: Purge a reaction vial with Nitrogen or Argon.[2]

  • Loading: Add the C2-substituted intermediate (0.5 mmol), boronic acid (0.6 mmol), and Pd catalyst (0.025 mmol).

  • Solvation: Add 1,4-Dioxane (4 mL) and

    
     (0.75 mL).
    
  • Reaction: Seal and heat to 90°C for 2–4 hours (or microwave at 110°C for 20 min).

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash the filtrate with brine.[3]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is often required here to remove de-brominated byproducts.

Data Summary & Library Logic

The following table summarizes the expected outcomes and design logic for a pilot library using this scaffold.

Library ComponentChemical InputTarget Region (Kinase)Expected Property Modulation
Core 8-Br-2-Cl-4-

-Quinoline
Adenine PocketScaffold rigidity, metabolic stability (

).
R1 (C2) 3-aminopyridineHinge (H-bonds)Potency driver; mimics ATP adenine N1/N6.
R1 (C2) 3,4-dimethoxyanilineHinge (Hydrophobic)EGFR/HER2 selectivity.
R2 (C8) 4-morpholinophenylSolvent FrontSolubility, reduced hERG binding.
R2 (C8) N-methylpiperazineRibose PocketHigh solubility, improved microsomal stability.

Biological Validation: Kinase Assay Workflow

To validate the synthesized inhibitors, a biochemical assay measuring ADP production or ATP consumption is required.

Assay Protocol: ADP-Glo™ (Promega)

This luminescent assay is robust for high-throughput screening of the synthesized library.

  • Enzyme Reaction:

    • Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

      
      , 0.1 mg/mL BSA).
      
    • Dispense 2

      
      L of inhibitor (serial dilution in DMSO) into a 384-well white plate.
      
    • Add 4

      
      L of Kinase (e.g., EGFR, 5 ng/well). Incubate 10 min.
      
    • Add 4

      
      L of ATP/Substrate mix (
      
      
      
      ATP,
      
      
      Poly-Glu-Tyr).
    • Incubate at Room Temp for 60 min.

  • ADP Detection:

    • Add 10

      
      L of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L of Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase
      
      
      Light). Incubate 30 min.
  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision). Calculate

    
     using a 4-parameter logistic fit.
    
Diagram 2: Integrated Discovery Workflow

Workflow Start Start: 8-Br-2-Cl-4-CF3-Quinoline Step1 Step 1: SNAr (C2) Install Hinge Binder Start->Step1 Check1 QC: LCMS/NMR (Confirm Cl Displacement) Step1->Check1 Step2 Step 2: Suzuki Coupling (C8) Install Solubilizing Group Check1->Step2 Pass Library Final Library (Purified Compounds) Step2->Library Assay Biological Assay (ADP-Glo / IC50) Library->Assay Assay->Start SAR Iteration

Caption: Step-by-step workflow from raw scaffold to biological data generation, emphasizing Quality Control (QC) checkpoints.

References

  • Quinoline Scaffolds in Medicinal Chemistry: Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.

  • Reactivity of Halogenated Quinolines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Referencing general reactivity of 2,4-haloquinolines).

  • Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Kinase Assay Methodology (ADP-Glo): Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Assay and Drug Development Technologies, 7(6), 560-572.

  • Role of Trifluoromethyl Groups: Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

Sources

Troubleshooting & Optimization

Regioselectivity issues in functionalizing 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline

[1]

User Status: Senior Researcher / Process Chemist Subject: Troubleshooting Regioselectivity & Yield Optimization Last Updated: 2026-02-12[1]

Substrate Analysis & Reactivity Profile[2]

Before troubleshooting specific reactions, it is critical to understand the "electronic map" of your molecule.[1] The 4-trifluoromethyl (

1
  • Position 2 (Cl): The "Hard" Electrophile.[1] Activated by the adjacent nitrogen (

    
    -effect) and the para-
    
    
    group. Extremely susceptible to Nucleophilic Aromatic Substitution (
    
    
    ).[1]
  • Position 8 (Br): The "Soft" Electrophile.[1] Sterically crowded (peri-position to N1).[1] Less electronically activated than C2 but inherently weaker bond energy (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     vs 
    
    
    ).[1] Preferred site for Oxidative Addition with Pd(0), provided the catalyst can overcome steric hindrance.[1]
  • Position 4 (

    
    ):  The Activator.[1] It pulls electron density from the ring, stabilizing Meisenheimer intermediates at C2, making the C2-Cl bond liable to hydrolysis or side-reactions with basic buffers.[1]
    
Reactivity Decision Tree

ReactivityMapSubstrate8-Bromo-2-chloro-4-(trifluoromethyl)quinolineNucleophileNucleophile (Amine/Alkoxide)Substrate->Nucleophile High ReactivityPd_CatPd(0) CatalystSubstrate->Pd_Cat Oxidative AdditionLithiumLithium Reagent (n-BuLi)Substrate->Lithium Halogen ExchangeC2_ProductC2-Substitution (SNAr)(Major)Nucleophile->C2_Product Kinetic ControlPd_Cat->C2_Product If Ligand is Cl-activeC8_ProductC8-Coupling (Suzuki/Buchwald)(Major)Pd_Cat->C8_Product Br > Cl (Standard)Lithium->C8_Product Br ExchangeSide_ReactionsC2-Attack / Dimerization(Risk)Lithium->Side_Reactions Nucleophilic Attack at C2

Figure 1: Reactivity flow based on reagent class. Note the competition at C2 during metal catalysis.

Scenario A: Targeting C8 (Suzuki/Buchwald Coupling)

The Challenge: You want to couple at the Bromine (C8) but are observing starting material recovery, C2-hydrolysis, or C2-coupling.

Q: Why am I seeing C2-substitution (OH or O-Alkyl) when trying to do a Suzuki coupling at C8?

A: This is a base-mediated side reaction.[1] The 4-




1

Protocol Adjustment:

  • Switch Bases: Use weak, non-nucleophilic bases like Sodium Bicarbonate (

    
    )  or Potassium Fluoride (KF) .[1]
    
  • Solvent System: Avoid alcohols. Use strictly anhydrous 1,4-Dioxane or Toluene .[1]

  • Temperature: Keep reaction temperature below 80°C if possible.

Q: The reaction is sluggish at C8. Should I switch to a more active catalyst like XPhos or SPhos?

A: Proceed with caution. Highly active dialkylbiaryl phosphine ligands (Buchwald ligands like XPhos) accelerate oxidative addition into aryl chlorides as well as bromides.[1] Using them may cause loss of chemoselectivity, leading to "scrambling" (coupling at both C2 and C8).[1]

Recommended System for C8 Selectivity:

  • Catalyst:

    
     or 
    
    
    .[1] These "older" generation catalysts are often better at discriminating between Br and Cl than newer, hyper-active systems.[1]
  • Loading: 3-5 mol%.

  • Mechanism: These catalysts rely on the inherent bond dissociation energy difference (

    
    ) rather than ligand-accelerated oxidative addition.[1]
    
ParameterRecommended ConditionReason
Solvent Toluene/Water (10:1) or Anhydrous DMFMinimize nucleophilic attack at C2.[1]
Base

or

(Solid)
Weaker bases reduce

risk.[1]
Catalyst

High selectivity for Br over Cl.[1]
Temp 60–80°CPrevent thermal activation of C2-Cl.[1]

Scenario B: Targeting C2 (Nucleophilic Substitution)

The Challenge: You want to functionalize C2, but the reaction is messy or you are worried about the C8-Br integrity.

Q: Do I need a metal catalyst to functionalize C2 with an amine?

A: No. Do not waste Pd catalyst here. The 2-chloro-4-(trifluoromethyl)quinoline core acts like a "vinylogous acid chloride."[1]

  • Primary/Secondary Amines: React via

    
     in mild conditions (THF/DIPEA, RT to 50°C).
    
  • Alkoxides: React rapidly at 0°C.[1]

Q: Will the C8-Br survive the conditions?

A: Yes, generally.[1][2] The C8-Br bond is robust against standard nucleophiles (amines, phenols) used in

1Lithium Amides (LDA, LiHMDS)1

1

Scenario C: Lithium-Halogen Exchange (The "Self-Destruct" Risk)

The Challenge: You are trying to lithiate C8 (using n-BuLi) to quench with an electrophile, but yields are terrible.

Q: Why does my reaction turn into a black tar upon adding n-BuLi?

A: You are likely triggering a "Self-Quench" or polymerization.[1] When you form the C8-Li species, it becomes a potent nucleophile.[1] The C2-Cl position on a neighboring molecule is a potent electrophile. The C8-Li attacks the C2-Cl of another molecule, leading to dimerization and oligomerization.

Troubleshooting Protocol (In-Situ Trapping / Barbier Conditions):

  • Do NOT premix the substrate and n-BuLi.[1]

  • Method: Mix the substrate and the electrophile (e.g., aldehyde, ketone) together in THF at -78°C.

  • Addition: Add n-BuLi (or t-BuLi) strictly dropwise to this mixture.

  • Logic: The rate of Lithium-Halogen exchange is faster than the nucleophilic attack.[1][3] Once the Li-species forms, the electrophile (present in high concentration) traps it immediately, before it can find a C2-Cl partner.[1]

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Product is C2-OH (Hydrolysis) Base is too strong or solvent is wet during Suzuki coupling.[1]Switch to anhydrous Toluene; use

only if strictly anhydrous, otherwise

.[1]
Mixture of C2 and C8 coupling Catalyst is too active (e.g., XPhos, tBu3P) activating C-Cl.[1]Downgrade to

or

.[1]
Low Yield in Lithiation Intermolecular attack (C8-Li attacking C2-Cl).[1]Use Barbier conditions (Electrophile present before Li addition) at -78°C.
Starting Material Unreacted (C8) Steric hindrance at C8 (peri-position).Increase temp to 90°C but switch to non-polar solvent (Toluene) to protect C2.[1]

Experimental Workflow Visualization

Workflowcluster_warningCritical WarningStartStart: 8-Bromo-2-chloro-4-(trifluoromethyl)quinolineGoal_C2Goal: Functionalize C2Start->Goal_C2Goal_C8Goal: Functionalize C8Start->Goal_C8SNArMethod: SNAr (No Metal)Goal_C2->SNArSuzukiMethod: Suzuki CouplingGoal_C8->SuzukiLithiationIf Lithiation (nBuLi):Use Barbier Conditions(Trap in situ)Goal_C8->LithiationCond_C2Cond: Amine/Alkoxide, DIPEATHF, 0-50°CSNAr->Cond_C2Check_LigandSelectivity Check:Avoid XPhos/SPhosSuzuki->Check_LigandCond_C8Cond: Pd(dppf)Cl2, NaHCO3Toluene/H2O, 80°CCheck_Ligand->Cond_C8

Figure 2: Decision matrix for experimental design. Note the distinct pathways for C2 vs C8 functionalization.

References

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link][1]

  • Royal Society of Chemistry. (2019).[1] A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. [Link]

  • Beilstein-Institut. (2021).[1] Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. [Link]

Stability of 2-chloro-4-(trifluoromethyl)quinoline under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-4-(trifluoromethyl)quinoline

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-chloro-4-(trifluoromethyl)quinoline. This resource is designed to provide in-depth guidance and troubleshooting advice for scientists and researchers working with this versatile but reactive intermediate. The following question-and-answer guide addresses common challenges and offers insights into the stability of this compound under basic conditions, helping you to optimize your reaction outcomes and avoid common pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of 2-chloro-4-(trifluoromethyl)quinoline under basic conditions?

The primary reaction pathway for 2-chloro-4-(trifluoromethyl)quinoline in the presence of a nucleophilic base is a Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing trifluoromethyl group at the 4-position, coupled with the electronegative nitrogen atom in the quinoline ring, activates the C2-position for nucleophilic attack. This makes the chloro group a good leaving group, readily displaced by a variety of nucleophiles.[1][2][3]

Q2: Under what basic conditions is 2-chloro-4-(trifluoromethyl)quinoline generally considered unstable?

The compound's stability is highly dependent on the strength of the base, the temperature, and the solvent used. Strong, non-nucleophilic bases in polar aprotic solvents can promote degradation, while strong nucleophilic bases will favor the SNAr reaction. It is particularly susceptible to hydrolysis to 2-hydroxy-4-(trifluoromethyl)quinoline in the presence of strong aqueous bases like sodium hydroxide, especially at elevated temperatures.[4]

Q3: What are the most common side products observed when working with this compound under basic conditions?

The most prevalent side product is the hydrolysis product, 2-hydroxy-4-(trifluoromethyl)quinoline (also known as the quinolinone tautomer). This occurs when water is present in the reaction mixture and a strong base is used. In the presence of amine nucleophiles, over-alkylation or side reactions with the solvent can occur, especially if the reaction is not carefully controlled.

Troubleshooting Guide

Issue 1: My SNAr reaction with an amine nucleophile is slow or incomplete.

Potential Causes:

  • Insufficient Base Strength: The base may not be strong enough to deprotonate the amine nucleophile effectively, reducing its nucleophilicity.

  • Low Reaction Temperature: Nucleophilic aromatic substitutions on heterocyclic systems can be slow and often require heating to proceed at a reasonable rate.[1]

  • Steric Hindrance: A bulky amine nucleophile may have difficulty accessing the C2 position of the quinoline ring.

  • Solvent Choice: The solvent may not be optimal for the reaction. Polar aprotic solvents like DMF, DMAc, or NMP are generally preferred as they can solvate the cationic intermediate and accelerate the reaction.

Solutions & Scientific Rationale:

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. The increased kinetic energy will help overcome the activation energy barrier of the reaction. Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition.

  • Use a Stronger, Non-Nucleophilic Base: If the issue is incomplete deprotonation of the amine, consider using a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to pre-form the amine anion. This significantly increases its nucleophilicity.

  • Optimize Solvent: If solubility is an issue or the reaction is sluggish, switch to a higher-boiling polar aprotic solvent.

  • Consider a Catalyst: In some cases, a phase-transfer catalyst can be beneficial, especially if there are solubility issues between the reactants.

Issue 2: The major product of my reaction is 2-hydroxy-4-(trifluoromethyl)quinoline, not the desired substitution product.

Potential Cause:

  • Presence of Water: This is a classic sign of hydrolysis. Water can be introduced from wet solvents, reagents, or even atmospheric moisture. Strong bases like NaOH or KOH will readily promote this hydrolysis.

Solutions & Scientific Rationale:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Handle hygroscopic reagents in a glove box or under an inert atmosphere (e.g., nitrogen or argon).

  • Use a Non-Aqueous Base: Switch from aqueous bases like NaOH to non-aqueous bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or an organic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are less likely to introduce water and are sufficiently basic to facilitate most SNAr reactions.

Issue 3: My reaction is producing a complex mixture of unidentified byproducts.

Potential Causes:

  • High Reaction Temperature: Excessive heat can lead to decomposition of the starting material, product, or both. The trifluoromethyl group can enhance the reactivity of the quinoline ring, but also potentially make it more susceptible to degradation under harsh conditions.

  • Reaction with Solvent: At high temperatures, some solvents (like DMF) can decompose or react with the starting materials. For example, DMF can be a source of dimethylamine under certain conditions.

  • Air Sensitivity: The reaction may be sensitive to oxidation.

Solutions & Scientific Rationale:

  • Lower the Reaction Temperature: Determine the lowest effective temperature for the reaction to proceed cleanly. Running a temperature screen experiment can be highly beneficial.

  • Degas the Solvent: If oxidation is suspected, degas the solvent by bubbling an inert gas (N2 or Ar) through it before adding the reagents. Maintain the reaction under an inert atmosphere.

  • Alternative Solvent Choice: Consider a more stable solvent if solvent decomposition is a possibility.

Data & Protocols

Table 1: Relative Reactivity of Common Bases
BaseTypepKa of Conjugate AcidTypical ConditionsNotes
NaOHStrong, Nucleophilic~15.7Aqueous/Alcoholic SolventsHigh risk of hydrolysis.
K2CO3Moderate, Non-Nucleophilic~10.3Polar Aprotic Solvents (DMF, Acetonitrile)A good choice for avoiding hydrolysis; often requires heat.
Cs2CO3Moderate, Non-Nucleophilic~10.3Polar Aprotic SolventsMore soluble than K2CO3, can sometimes offer better results.
Triethylamine (TEA)Organic Amine Base~10.8Various Organic SolventsActs as an acid scavenger; generally not strong enough to deprotonate less acidic nucleophiles.
NaHStrong, Non-Nucleophilic~35Anhydrous THF, DMFUsed to pre-deprotonate the nucleophile; requires strict anhydrous conditions.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrate.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-(trifluoromethyl)quinoline (1.0 eq) and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.

  • Solvent and Nucleophile Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) via syringe. Add the amine nucleophile (1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizing the Workflow & Chemistry

Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common issues encountered during reactions with 2-chloro-4-(trifluoromethyl)quinoline.

G start Reaction Start check_completion Monitor Reaction (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No hydrolysis Hydrolysis Product (Quinolinone) check_completion->hydrolysis Wrong Product byproducts Complex Mixture/ Byproducts check_completion->byproducts Impure end_node Successful Reaction check_completion->end_node Yes sol_incomplete1 Increase Temperature incomplete->sol_incomplete1 sol_incomplete2 Stronger/Different Base incomplete->sol_incomplete2 sol_hydrolysis Use Anhydrous Conditions & Non-Aqueous Base hydrolysis->sol_hydrolysis sol_byproducts1 Lower Temperature byproducts->sol_byproducts1 sol_byproducts2 Degas Solvent/ Inert Atmosphere byproducts->sol_byproducts2

Caption: A general troubleshooting workflow for SNAr reactions.

Key Reaction Pathways

This diagram illustrates the desired SNAr pathway versus the common hydrolysis side reaction.

reaction_pathways cluster_desired Desired SNAr Pathway cluster_side_reaction Undesired Hydrolysis Pathway start 2-Chloro-4-(trifluoromethyl)quinoline product1 2-(Alkylamino)-4-(trifluoromethyl)quinoline start->product1 SNAr product2 2-Hydroxy-4-(trifluoromethyl)quinoline start->product2 Hydrolysis reagent1 + R-NH2 (Amine Nucleophile) + Base reagent2 + H2O + Strong Base (e.g., NaOH)

Caption: Competing reaction pathways for 2-chloro-4-(trifluoromethyl)quinoline.

References

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline. Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

Sources

Overcoming steric hindrance in 8-position coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that coupling reactions at sterically congested positions, particularly the C-8 position of quinoline, naphthalene, and related scaffolds, present significant challenges. This guide is designed to provide you with expert insights, troubleshooting strategies, and detailed protocols to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What makes cross-coupling at the 8-position of a quinoline or naphthalene system so challenging?

A1: The primary difficulty arises from severe steric hindrance. The 8-position experiences a "peri-interaction," where it is spatially crowded by the hydrogen or substituent at the 1-position of the adjacent ring. This steric clash creates a highly congested environment around the C-X bond (where X is a halide or triflate), which can significantly impede key steps in the catalytic cycle of common cross-coupling reactions like Suzuki, Buchwald-Hartwig, or Sonogashira. Specifically, the bulky catalyst complex struggles to approach the substrate for oxidative addition, and the subsequent reductive elimination step to form the final product can also be kinetically disfavored.[1][2]

Q2: What is the single most critical parameter to consider when setting up a difficult 8-position coupling reaction?

A2: Without a doubt, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective for these transformations. Success hinges on using highly specialized, bulky, and electron-rich phosphine ligands.[3][4] These ligands promote the formation of a monoligated, 14-electron Pd(0)L species, which is the true active catalyst. This species is less sterically encumbered than multi-ligated complexes and possesses the high reactivity needed to undergo oxidative addition with the hindered aryl halide.[3][5]

Q3: Are there alternatives to palladium catalysis for these sterically demanding reactions?

A3: While palladium remains the workhorse, nickel-based catalyst systems are a viable alternative and sometimes superior, especially for C-N and C-O couplings or when using less reactive aryl chlorides.[6] Nickel catalysts can operate through different mechanistic pathways (e.g., involving Ni(I)/Ni(III) cycles) that can be less sensitive to steric bulk in certain cases.[6] For direct C-H functionalization at sterically congested positions, platinum-catalyzed borylation has also emerged as a powerful strategy.[7]

Troubleshooting Guide: Addressing Common Issues

Problem 1: My Suzuki-Miyaura reaction shows no conversion. I'm reacting an 8-bromoaryl substrate with a substituted phenylboronic acid, and I only recover my starting materials.

This is a classic symptom of a failed oxidative addition step. The Pd(0) catalyst is likely not reactive enough to break the C-Br bond due to the extreme steric hindrance.

Root Cause Analysis & Solutions:

  • Insufficient Catalyst Activity: The catalyst system is the first place to troubleshoot.

    • Explanation: The ligand's steric and electronic properties directly influence the catalyst's activity.[8] Electron-donating, bulky ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[5][9] They also facilitate the formation of the highly active monoligated palladium species.[3]

    • Solution: Switch to a more robust ligand system. If you are using a first-generation ligand like P(t-Bu)₃, consider moving to a more advanced biarylphosphine ligand.

Ligand Class Examples Key Features & Rationale Typical Loading (mol %)
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Highly electron-donating, but can be sensitive to air. Good starting point.[3]2-5
Buchwald Biarylphosphines SPhos, XPhos, RuPhosState-of-the-art for hindered couplings. The biaryl scaffold provides exceptional bulk and stability, creating a highly active and long-lived catalyst.[4][10]1-4
N-Heterocyclic Carbenes (NHCs) IPr, IMesVery strong σ-donors that form stable complexes. Can be effective for coupling aryl chlorides.[11]2-5
  • Sub-optimal Reaction Conditions:

    • Explanation: Sterically demanding reactions often require more energy to overcome the activation barrier.[4]

    • Solution 1: Increase Temperature. If your reaction is at 80 °C, try increasing it to 110 °C or higher (solvent permitting). Monitor for catalyst decomposition over extended times at high temperatures.

    • Solution 2: Change Palladium Precursor. Using Pd₂(dba)₃ is often advantageous over Pd(OAc)₂ as it is already in the Pd(0) state and does not require in-situ reduction, leading to a more controlled formation of the active catalyst.[12]

Problem 2: My Buchwald-Hartwig amination of an 8-chloroquinoline with a secondary amine is giving very low yields (<10%) along with significant hydrodehalogenation (arene reduction).

This indicates that the desired C-N reductive elimination is slow and competing side reactions, such as β-hydride elimination from the palladium-amido complex or simple reduction of the starting material, are taking over.[13]

Root Cause Analysis & Solutions:

  • Ligand-Induced Reductive Elimination:

    • Explanation: The ligand architecture is crucial for facilitating the final C-N bond-forming reductive elimination step. Ligands that are too bulky can sometimes hinder this step, while ligands that are not bulky enough may not create a sufficiently reactive complex. A delicate balance is needed.[14][15]

    • Solution: Employ ligands specifically designed for challenging C-N couplings. For secondary amines, ligands like BrettPhos or the use of bidentate ligands like DPPF have shown success.[13][14] Rational ligand design is key to suppressing undesired side reactions.[14]

  • Base and Solvent Choice:

    • Explanation: The base plays a critical role in deprotonating the amine to form the active nucleophile. A strong, non-nucleophilic base is required.

    • Solution: Use sodium tert-butoxide (NaO-t-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). These bases are strong enough to deprotonate the amine without coordinating strongly to the palladium center. Ensure the reaction is run in an anhydrous, aprotic solvent like toluene or dioxane.

Problem 3: I am attempting a copper-free Sonogashira coupling of an 8-iodo-naphthalene with a terminal alkyne. The reaction is sluggish and stalls at ~30% conversion.

This suggests catalyst deactivation or an insufficiently reactive catalytic system for this demanding transformation. While Sonogashira couplings are generally robust, steric hindrance can slow the catalytic cycle, allowing for catalyst decomposition pathways to become more prominent.[5][16]

Root Cause Analysis & Solutions:

  • Catalyst System Optimization:

    • Explanation: Even without a copper co-catalyst, the palladium catalyst must efficiently cycle between its Pd(0) and Pd(II) oxidation states. A combination of a bulky and electron-rich ligand is necessary to promote both oxidative addition and the subsequent steps.[5]

    • Solution 1: Re-introduce Copper(I). While copper-free systems are desirable to avoid homocoupling of the alkyne (Glaser coupling), the classic Sonogashira protocol using a Cu(I) co-catalyst (e.g., CuI) can significantly accelerate the reaction and may be necessary for extremely hindered substrates.[16]

    • Solution 2: Use a Highly Active Ligand. For copper-free conditions, ligands such as P(t-Bu)₃ or specialized Buchwald-type ligands can be effective.[17][18]

    • Solution 3: Microwave Irradiation. Microwave-assisted heating can dramatically accelerate the rate of sterically hindered couplings, often leading to higher yields in shorter reaction times and minimizing catalyst decomposition.[17]

Experimental Protocols & Visualizations

Protocol: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an 8-halo-aryl substrate.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 8-halo-aryl substrate (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a powdered, anhydrous base such as K₃PO₄ (3.0 equiv.).

  • Catalyst Preparation: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., SPhos, 2-4 mol %).

  • Reaction Assembly: Add the catalyst/ligand mixture to the Schlenk flask. Evacuate and backfill the flask with inert gas three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1 M concentration) via syringe.

  • Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.

Diagrams

G cluster_cycle Catalytic Cycle Bottlenecks cluster_hindrance Impact of 8-Position Steric Hindrance OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) TM Transmetalation (Ar'B(OR)2) OA->TM Step 2 RE Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) TM->RE Step 3 Cat Pd(0)L Active Catalyst RE->Cat Step 4 (Regeneration) Cat->OA Step 1 Hindrance1 Peri-interaction shields Ar-X bond, increasing activation energy for OA. Hindrance1->OA Hinders Hindrance2 Bulky groups on Ar and Ar' prevent ideal geometry for RE. Hindrance2->RE Hinders G cluster_troubleshooting Troubleshooting Workflow Start Low / No Yield in 8-Position Coupling Ligand 1. Change Ligand (e.g., PPh3 -> XPhos) Start->Ligand Temp 2. Increase Temperature (e.g., 80°C -> 110°C) Ligand->Temp If no improvement Success Reaction Successful Ligand->Success If improved Base 3. Optimize Base/Solvent (e.g., K2CO3 -> NaOtBu) Temp->Base If no improvement Temp->Success If improved Substrate 4. Use More Reactive Substrate (e.g., Ar-Cl -> Ar-Br/OTf) Base->Substrate If still no improvement Base->Success If improved Substrate->Success If improved

Caption: A systematic workflow for optimizing sterically hindered coupling reactions.

References

  • Current time inform
  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.
  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC.
  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach.
  • Aliphatic C—H Oxidations for Late-Stage Functionaliz
  • C–H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes. Journal of the American Chemical Society.
  • Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)
  • CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoaryl
  • Ligand design for cross-couplings: phosphines. YouTube.
  • An Active Catalyst System Based on Pd (0)
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
  • Silicon-Tethered Strategies for C–H Functionaliz
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences.
  • Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry.
  • C-H activation
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Sonogashira coupling. Wikipedia.
  • Cross-Coupling C
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of bromo-chloro-trifluoromethyl quinolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Bromo-Chloro-Trifluoromethyl Quinolines

Introduction: The Analytical Challenge of Polyhalogenated Quinolines

Quinolines are a class of heterocyclic aromatic compounds fundamental to medicinal chemistry and materials science. When substituted with multiple halogens and a trifluoromethyl group, they become analytically challenging. Their isomers can exhibit similar chromatographic behavior but different biological activities, making unambiguous identification critical. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), is the premier technique for this task. Understanding the fragmentation patterns is not merely academic; it is essential for structural elucidation, impurity profiling, and metabolite identification. This guide synthesizes established fragmentation principles to build a predictive model for the electron ionization (EI) behavior of these complex molecules.

Pillar 1: Isotopic Signatures - The First and Most Powerful Clue

Before any fragmentation occurs, the molecular ion (M⁺•) cluster provides a definitive signature for the presence of bromine and chlorine. These elements have distinctive, naturally occurring heavy isotopes that are highly abundant.

  • Chlorine (Cl) : Exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 75%:25%. This results in a characteristic M⁺• and M+2 peak with a relative intensity ratio of roughly 3:1.[1]

  • Bromine (Br) : Composed of ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance (approx. 50%:50%). This creates a distinctive M⁺• and M+2 peak pair with a 1:1 intensity ratio.[1][2][3]

For a molecule containing one chlorine and one bromine atom, the isotopic pattern becomes a unique M⁺•, M+2, and M+4 cluster. The presence of these signature patterns is the first and most reliable piece of evidence in identifying the elemental composition of an unknown analyte.[4]

Pillar 2: Characteristic Fragmentations of Individual Substituents

The fragmentation of a bromo-chloro-trifluoromethyl quinoline is a competitive process governed by the stability of the resulting ions and neutral losses. Understanding the behavior of the quinoline core and each substituent in isolation is key to predicting the overall pattern.

The Quinoline Core

The quinoline ring itself is a stable aromatic system. Under electron ionization, a primary fragmentation pathway for the parent quinoline molecule is the expulsion of a molecule of hydrogen cyanide (HCN), resulting in a fragment ion at [M-27]⁺•.[5] While the substituents' fragmentations often dominate the spectrum, this core fragmentation can still be observed.

Halogen (Br and Cl) Fragmentation

A common and energetically favorable fragmentation pathway for halogenated aromatic compounds is the homolytic cleavage of the carbon-halogen bond, leading to the expulsion of a halogen radical (Br• or Cl•).[2][3] This results in prominent fragment ions at [M-Br]⁺ and [M-Cl]⁺. The relative ease of this cleavage (C-Br bond is weaker than C-Cl) often means that the loss of a bromine radical is a more dominant pathway than the loss of a chlorine radical, though both are typically observed.

The Trifluoromethyl (-CF₃) Group

The -CF₃ group introduces unique fragmentation channels due to the high electronegativity of fluorine and the strength of the C-F bond. Key fragmentation pathways include:

  • Loss of a CF₃ radical : Cleavage of the C-CF₃ bond results in a significant [M-CF₃]⁺ ion (a loss of 69 Da).

  • Rearrangements and F• loss : The loss of a single fluorine radical to form an [M-F]⁺ ion can also occur. In some trifluoromethyl-substituted heterocycles, complex rearrangements may precede or accompany fragmentation.[6]

Pillar 3: A Predictive Comparison of Isomeric Fragmentation Patterns

No published literature currently details the specific fragmentation patterns of a quinoline bearing all three bromo, chloro, and trifluoromethyl substituents. However, we can construct a predictive model based on the established principles discussed above. The relative positions of the substituents will critically influence which fragmentation pathways are favored.

Let's consider two hypothetical isomers:

  • Isomer A: 4-Bromo-6-chloro-8-trifluoromethylquinoline

  • Isomer B: 8-Bromo-6-chloro-4-trifluoromethylquinoline

The fragmentation of these isomers under EI-MS would be a competition between the loss of Br•, Cl•, and CF₃• radicals from the molecular ion.

Primary Fragmentation Pathways:

  • Loss of Br• (Δm = 79/81 Da): This is often the most favorable initial fragmentation due to the relative weakness of the C-Br bond. Both isomers would exhibit a strong [M-Br]⁺ peak.

  • Loss of Cl• (Δm = 35/37 Da): A [M-Cl]⁺ peak would also be present, likely of lower intensity than the [M-Br]⁺ peak.

  • Loss of CF₃• (Δm = 69 Da): The stability of the quinoline cation formed will influence the abundance of the [M-CF₃]⁺ peak.

Secondary Fragmentation and Isomeric Differentiation: The key to distinguishing isomers lies in the subsequent fragmentation of these primary ions. Proximity effects, where substituents are close to each other or the quinoline nitrogen, can enable unique rearrangement pathways.

  • For Isomer A , the 8-trifluoromethyl group is adjacent to the nitrogen atom. This proximity could facilitate unique rearrangements involving the nitrogen lone pair and the CF₃ group after an initial loss of Br• or Cl•.

  • For Isomer B , the 4-trifluoromethyl group may be more sterically hindered, potentially altering the favorability of its loss compared to Isomer A.

The diagram below illustrates the predicted competitive fragmentation pathways.

G M Molecular Ion (M⁺•) bromo-chloro-trifluoromethylquinoline M_minus_Br [M-Br]⁺ M->M_minus_Br - Br• M_minus_Cl [M-Cl]⁺ M->M_minus_Cl - Cl• M_minus_CF3 [M-CF₃]⁺ M->M_minus_CF3 - CF₃• Secondary_Br Secondary Fragments (e.g., loss of Cl•, CF₃•, HCN) M_minus_Br->Secondary_Br Secondary_Cl Secondary Fragments (e.g., loss of Br•, CF₃•, HCN) M_minus_Cl->Secondary_Cl Secondary_CF3 Secondary Fragments (e.g., loss of Br•, Cl•, HCN) M_minus_CF3->Secondary_CF3

Caption: Predicted competitive fragmentation pathways in EI-MS.

Hypothetical Data Comparison

The following table summarizes the expected qualitative differences in the mass spectra of our two hypothetical isomers. The relative abundances are predictive and serve to illustrate how isomeric differences might manifest in the data.

Fragment IonExpected Relative Abundance (Isomer A)Expected Relative Abundance (Isomer B)Rationale for Difference
[M]⁺• ModerateModerateStable aromatic ring leads to a visible molecular ion.
[M-Br]⁺ High (Base Peak)High (Base Peak)C-Br bond is the weakest, making this the most likely primary fragmentation.
[M-Cl]⁺ ModerateModerateC-Cl bond is stronger than C-Br; less favorable loss.
[M-CF₃]⁺ Moderate-LowModerateThe stability of the resulting cation influences this pathway. Positional effects could alter relative intensity.
[M-Br-Cl]⁺ LowLowSequential loss of both halogens.
[M-Br-HCN]⁺ ModerateModerateLoss of Br followed by fragmentation of the quinoline core.

Pillar 4: A Validated Experimental Protocol for GC-MS Analysis

To generate reliable and reproducible data, a robust analytical method is paramount. The following protocol is a self-validating system, incorporating quality control steps to ensure data integrity. This method is adapted from established procedures for analyzing polycyclic aromatic compounds.[7][8][9][10]

Experimental Workflow Diagram

G cluster_pre Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep 1. Sample Dissolution (e.g., 1 mg/mL in DCM) QC1 2. Spike with Internal Std. (e.g., Benzo[h]quinoline) Prep->QC1 Inject 3. Injection (1 µL, Splitless) QC1->Inject GC 4. GC Separation (HP-5ms column) Inject->GC MS 5. EI-MS Detection (Scan m/z 50-550) GC->MS Analyze 6. Spectral Analysis (Isotopes, Fragments) MS->Analyze Compare 7. Library Search & Isomer Comparison Analyze->Compare

Caption: A validated workflow for GC-MS analysis.

Step-by-Step Methodology
  • Sample Preparation & QC:

    • Protocol: Accurately weigh and dissolve the sample in a high-purity solvent like dichloromethane (DCM) to a final concentration of 1 mg/mL. Spike the sample with an appropriate internal standard (e.g., an isotopically labeled analog or a structurally similar compound like Benzo[h]quinoline) at a known concentration.

    • Rationale (Expertise): Using a volumetric flask ensures accurate concentration. The internal standard corrects for variations in injection volume and instrument response, which is critical for potential future quantification and for ensuring run-to-run consistency.

  • GC-MS Instrumentation and Conditions:

    • System: An Agilent 7890B GC coupled to a 5977B MSD (or equivalent) is recommended.

    • GC Column: Agilent J&W HP-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness).

    • Rationale (Expertise): An HP-5ms column is a robust, low-bleed, non-polar column ideal for separating aromatic compounds. Its inertness is crucial for preventing analyte degradation.[10]

    • Injection: 1 µL injection volume, splitless mode, with an injector temperature of 280 °C.

    • Rationale (Trustworthiness): Splitless injection is used for trace analysis to ensure maximum transfer of the analyte onto the column. A high injector temperature ensures rapid volatilization of the substituted quinolines. A solvent blank should be run after every 10 samples to monitor for carryover.

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 300 °C, hold for 5 minutes.

    • Rationale (Expertise): The initial hold allows for solvent focusing. A controlled ramp rate is essential to achieve chromatographic separation of potential isomers, which is the primary goal. A final hold at high temperature ensures that any less volatile matrix components are eluted from the column, preventing contamination of subsequent runs.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Source temperature: 230 °C, Quadrupole temperature: 150 °C. Full scan mode from m/z 50 to 550.

    • Rationale (Expertise): 70 eV is the standard EI energy, which produces reproducible fragmentation patterns that are comparable to established spectral libraries (like NIST).[11] Scanning from m/z 50 ensures capture of all significant low-mass fragments while avoiding the solvent front.

  • Data Analysis:

    • Protocol: Identify the molecular ion cluster and confirm the presence of Br and Cl from their isotopic patterns. Identify major fragment ions corresponding to the loss of Br•, Cl•, and CF₃•. Compare the relative abundances of these fragments between different chromatographic peaks to differentiate isomers.

    • Rationale (Trustworthiness): This systematic approach ensures that identification is based on multiple, corroborating pieces of evidence from the mass spectrum, from the molecular ion down to the fragment ions.

Conclusion

References

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). ms isotopes: Br and Cl. Retrieved from [Link]

  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). Retrieved from [Link]

  • University of Colorado, Boulder. (2011). Elements With More Abundant Heavy Isotopes. Retrieved from [Link]

  • Leško, J., & Lásiková, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. Retrieved from [Link]

  • Zhao, L., & Wong, D. (n.d.). Determination of 19 Polycyclic Aromatic Hydrocarbon Compounds in Salmon and Beef. Agilent Technologies, Inc. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of the substituted quinolines. | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). MASS spectrum of quinoline (Q) derivative | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of alkylquinolines. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline. NIST WebBook. Retrieved from [Link]

  • Li, F., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 844. Retrieved from [Link]

  • Breier, M., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8206. Retrieved from [Link]

  • Kanan, R., et al. (n.d.). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Deriv. Cedre.fr. Retrieved from [Link]

  • David, F., & Klee, M. S. (2009). Fast Analysis of Polynuclear Aromatic Hydrocarbons Using Agilent Low Thermal Mass (LTM) GC/MS and Capillary Flow Technology. Agilent Technologies, Inc. Retrieved from [Link]

  • University of Manitoba. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of 64. | Download Scientific Diagram. Retrieved from [Link]

  • Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-80. Retrieved from [Link]

  • Jo, A. R., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3848. Retrieved from [Link]

  • Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current topics in medicinal chemistry, 14(8), 938–960. Retrieved from [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(3), 255-276. Retrieved from [Link]

  • Sparkman, O. D., Curtis, M., & Jones, P. R. (2018). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Retrieved from [Link]

  • Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14, 938-60. Retrieved from [Link]

  • Sparkman, O. D. (2009). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 8-Bromo vs. 6-Bromo Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists and process engineers, the choice between 8-bromoquinoline and 6-bromoquinoline is rarely arbitrary; it dictates the synthetic strategy.[1]

  • 6-Bromoquinoline behaves as a "Standard Aromatic" : It is sterically accessible and electronically distinct from the pyridine nitrogen, following predictable trends seen in para-substituted bromobenzenes.[1]

  • 8-Bromoquinoline behaves as a "Chelation-Active / Sterically Hindered" scaffold: The adjacent nitrogen atom creates a unique "ortho-like" pocket.[1] This results in higher steric barriers for bulky catalysts (Suzuki/Buchwald) but offers unique stability in organolithium intermediates via N-Li coordination.[1]

Electronic & Steric Landscape

The quinoline core is not uniform.[2] The nitrogen atom at position 1 creates a dipole that depletes electron density from the pyridine ring (positions 2, 3, 4) while leaving the benzene ring (positions 5, 6, 7,[1] 8) relatively electron-rich.[1]

Structural Analysis[1]
  • Position 6 (Distal): Located on the carbocyclic ring, far removed from the nitrogen. It lacks significant steric interaction with the N-lone pair. The C6-Br bond is accessible to large catalytic complexes (e.g., Pd-phosphines).[1]

  • Position 8 (Proximal): Adjacent to the nitrogen.[2][3] The C8-Br bond is in the "peri-like" vicinity of the N-lone pair. This creates two competing effects:

    • Steric Hindrance: Bulky ligands on Palladium may struggle to undergo oxidative addition efficiently compared to C6.

    • Coordination Potential: In lithiation chemistry, the nitrogen lone pair can stabilize intermediates (chelation effect).

Quinoline_Landscape cluster_6 6-Bromo (Distal) cluster_8 8-Bromo (Proximal) Q_Core Quinoline Core C6_Sterics Low Steric Hindrance Q_Core->C6_Sterics C8_Sterics High Steric Hindrance (N-Lone Pair repulsion) Q_Core->C8_Sterics C6_Result High Kinetic Accessibility C6_Sterics->C6_Result C6_Elec Electronic: 'Phenyl-like' C6_Elec->C6_Result C8_Result Thermodynamic Stabilization (Lithiation) C8_Sterics->C8_Result Slows Pd-Cat C8_Coord Coordination Site (N-Li Chelation) C8_Coord->C8_Result Stabilizes Li-Int

Figure 1: Structural and electronic divergence between C6 and C8 positions.

Reactivity Head-to-Head

A. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

In competitive environments (e.g., 6,8-dibromoquinoline), C6 reacts preferentially over C8.[1]

Feature6-Bromoquinoline8-Bromoquinoline
Oxidative Addition Fast. Accessible geometry allows facile insertion of Pd(0).[1]Slow. Adjacent Nitrogen creates steric clash with bulky phosphine ligands (e.g., BINAP, XPhos).[1]
Ligand Requirement Standard ligands (PPh3, dppf) work well.[1]Requires smaller or specialized ligands (e.g., monodentate phosphines or NHCs) to overcome sterics.[1]
Selectivity Primary site of reaction in poly-halogenated systems.[1]Secondary site; often requires higher temp or longer times if C6 is present.
B. Metal-Halogen Exchange (Lithiation)

Here, the trend flips due to the Chelation Effect .

Feature6-Bromoquinoline8-Bromoquinoline
Exchange Rate Fast (Standard Li-Br exchange).[1]Fast (Assisted by N-coordination).
Intermediate Stability Lower. 6-Lithioquinoline is a standard aryllithium species, prone to equilibration.[1]Higher. 8-Lithioquinoline is stabilized by intramolecular coordination between Li and N1.[1]
Directing Group (DoM) N/A. Requires external directing groups.[1]The N1 atom acts as a built-in Directing Group (DG), stabilizing the C8-metal species.[1]

Experimental Protocols

Protocol A: Selective Suzuki Coupling (C6 Selectivity)

Targeting the less hindered position in a di-bromo context or maximizing yield for 6-bromo.[1]

Reagents:

  • Substrate: 6,8-Dibromoquinoline (or 6-bromoquinoline) (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)[1]

  • Catalyst: Pd(PPh3)4 (3-5 mol%) — Note: Bulky ligands enhance the selectivity for C6 by making C8 even harder to access.[1]

  • Base: Na2CO3 (2.0 equiv, 2M aqueous)[1]

  • Solvent: 1,4-Dioxane / Water (4:1)[1][3]

Step-by-Step:

  • Degassing: Charge a reaction vial with substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture.

  • Activation: Heat to 80°C . Critical: Do not exceed 100°C initially if selectivity (C6 vs C8) is required; higher temps may force C8 coupling.[1]

  • Monitoring: TLC (Hexane/EtOAc 8:2). C6 product typically appears within 2-4 hours.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

Protocol B: Stabilized Lithiation of 8-Bromoquinoline

Leveraging the chelation effect for C8 functionalization.

Reagents:

  • Substrate: 8-Bromoquinoline (1.0 equiv)[1]

  • Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)[1]

  • Electrophile: DMF, CO2, or Iodine (1.2 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step:

  • Cryogenic Setup: Cool a solution of 8-bromoquinoline in THF to -78°C under Nitrogen.

  • Exchange: Add n-BuLi dropwise over 10 minutes.

    • Insight: The solution often turns deep red/orange. The 8-Li species is stabilized by the adjacent nitrogen, preventing rapid decomposition common in other heterocyclic lithio-species.[1]

  • Incubation: Stir at -78°C for 30-45 minutes.

  • Quench: Add the electrophile (e.g., DMF for formylation) rapidly.

  • Warm: Allow to warm to Room Temp over 1 hour.

  • Workup: Quench with NH4Cl (sat. aq.), extract with DCM.

Decision Framework

Use this logic flow to select the correct isomer and method for your target.

Decision_Tree Start Select Quinoline Scaffold Goal What is the synthetic goal? Start->Goal Branch_C6 Target: C6 Functionalization (Standard Aryl) Goal->Branch_C6 Branch_C8 Target: C8 Functionalization (Peri-Position) Goal->Branch_C8 Method_C6_Pd Method: Suzuki/Buchwald Use: Standard Catalysts (Pd(PPh3)4) Reason: Sterically accessible Branch_C6->Method_C6_Pd Method_C8_Li Method: Lithiation (Li-Hal Exch) Use: n-BuLi @ -78°C Reason: Chelation Stabilization Branch_C8->Method_C8_Li Electrophile Trapping Method_C8_Pd Method: Cross-Coupling Use: Specialized Ligands (e.g., Buchwald) Reason: Overcome steric hindrance Branch_C8->Method_C8_Pd Biaryl Synthesis

Figure 2: Strategic decision tree for scaffold selection.

References

  • BenchChem. (2025).[1][2][4] A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. Retrieved from [1]

  • Miyaura, N., & Suzuki, A. (1995).[1][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Gribble, G. W. (2010).[1] Heterocyclic Chemistry. In Palladium in Heterocyclic Chemistry (Vol. 1). Elsevier.

  • Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling.[2][3][4][5][6][7][8][9] Retrieved from [1]

  • RSC Publishing. (2023).[1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. Retrieved from [1]

Sources

A Comparative Guide to the Biological Activity of 2-Chloro vs. 2-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, both natural and synthetic.[1][2] The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of its pharmacological properties. Among the various positions on the quinoline ring, the C-2 position is of particular interest. The nature of the substituent at this position can dramatically alter the molecule's electronic properties, reactivity, and, most importantly, its interaction with biological targets.

This guide provides an in-depth comparison of two key classes of C-2 substituted quinolines: the 2-chloro and 2-amino derivatives. We will explore how this seemingly simple substitution—replacing a halogen with an amino group—creates a profound divergence in their biological activity profiles, synthetic utility, and mechanisms of action. This analysis is supported by experimental data from peer-reviewed literature to provide researchers and drug development professionals with a clear, evidence-based understanding of these two important molecular families.

The 2-Chloroquinoline Moiety: A Versatile Synthetic Intermediate and Bioactive Scaffold

The 2-chloroquinoline framework is arguably one of the most valuable building blocks in quinoline chemistry. The chlorine atom at the C-2 position is highly susceptible to nucleophilic substitution, making it an excellent leaving group.[3] This reactivity transforms 2-chloroquinoline-3-carbaldehydes and related structures into versatile precursors for a vast library of derivatives, including the very 2-aminoquinolines we will discuss.[4][5] However, beyond their role as synthetic intermediates, 2-chloroquinoline derivatives possess significant intrinsic biological activity.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic potential of 2-chloroquinoline derivatives against various human cancer cell lines. For instance, novel rhodanine analogues bearing a 2-chloroquinoline scaffold have shown potent activity against gastric (HGC), breast (MCF-7), and prostate (DU-145) cancer cell lines.[6] Similarly, hybrid molecules incorporating a benzenesulfonamide moiety have been synthesized and found to be more active than reference drugs against lung (A549), cervical (HeLa), and breast (MDA-MB231) cancer cell lines.[7] This activity is often attributed to the overall lipophilicity and the ability of the quinoline ring to intercalate with DNA or inhibit key enzymes like PI3K.[7]

Antimicrobial and Antiviral Potential

The 2-chloroquinoline core is a recognized pharmacophore in the development of antimicrobial agents. Derivatives have been shown to exhibit significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[8][9] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[9] Furthermore, this scaffold has been exploited in the design of antiviral agents. Researchers have used 2-chloroquinoline as a starting point to develop dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), two enzymes critical for viral replication.[3]

The synthetic relationship and versatility of 2-chloroquinolines are illustrated below.

G cluster_0 2-Chloroquinoline as a Precursor cluster_1 Nucleophilic Substitution Reactions cluster_2 Resulting Bioactive Derivatives start 2-Chloroquinoline Derivative nuc Addition of Nucleophiles (e.g., Amines, Thiols, Alcohols) start->nuc Key Synthetic Step amino 2-Aminoquinoline Derivatives nuc->amino High Potency thio 2-Thioquinoline Derivatives nuc->thio alkoxy 2-Alkoxyquinoline Derivatives nuc->alkoxy

Caption: Synthetic pathway from 2-chloroquinoline precursors.

The 2-Aminoquinoline Moiety: A Potent Pharmacophore for Targeted Activity

Replacing the chloro group with an amino group fundamentally changes the molecule's character. The 2-aminoquinoline scaffold is less of a synthetic intermediate and more of a targeted, highly active pharmacophore. The amino group, with its ability to act as both a hydrogen bond donor and acceptor, facilitates strong and specific interactions with the active sites of enzymes and receptors, often leading to a significant increase in potency.

Potent Antimicrobial and Antiparasitic Activity

2-Aminoquinoline derivatives have demonstrated exceptional antimicrobial properties. Recent studies have reported compounds with potent, sub-micromolar activity against bacteria like Bacillus subtilis (IC50: 0.10 µM) and E. coli (IC50: 0.13 µM).[10][11] These compounds were also found to be non-toxic to mammalian cells, highlighting their potential as selective therapeutic agents.[10]

In the realm of parasitic diseases, 2-aminoquinolines have shown remarkable efficacy. Certain derivatives are potent inhibitors of Trypanosoma cruzi (the agent of Chagas' disease) and Leishmania mexicana.[12] Their mechanism is believed to involve interaction with hemin, which disrupts the parasite's antioxidant defense system and induces oxidative stress.[12]

Targeted Anticancer Activity

The 2-aminoquinoline core is a feature of numerous potent anticancer agents.[13] Derivatives have been developed that show significant cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines, with some exhibiting activity through the inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway, a critical target in cancer therapy.[14] The structure-activity relationship (SAR) studies often reveal that the nature of the substitutions on the amino group and the quinoline ring is critical for achieving high potency and selectivity.[15]

Quantitative Comparison: A Head-to-Head Analysis

The most effective way to appreciate the difference in biological activity is through a direct comparison of quantitative experimental data. The table below summarizes the inhibitory concentrations of representative compounds from both classes against various biological targets.

Compound Class Derivative Example Biological Target Activity Metric (IC₅₀ / MIC) Reference
2-Chloroquinoline Rhodanine Analogue 15 DU-145 (Prostate Cancer)Potent (Micromolar range)[6]
2-Chloroquinoline Benzenesulfonamide Hybrid 17 MDA-MB231 (Breast Cancer)26.54 µg/mL[7]
2-Chloroquinoline Pyrazoline Analogue AS1 Pseudomonas aeruginosa34.3 mm inhibition zone[8]
2-Aminoquinoline Compound 3h Bacillus subtilis0.10 µM[10]
2-Aminoquinoline Compound 3i E. coli0.11 µM[10]
2-Aminoquinoline Phenylalanine Derivative 4d A549 (Lung Cancer)Low IC₅₀ (Potent)[14]
2-Aminoquinoline Fluorine Derivative 11b Leishmania mexicana41.9 µM[12]

As the data illustrates, while 2-chloroquinoline derivatives show broad and valuable activity, the potency of 2-aminoquinoline derivatives, particularly in antimicrobial applications, can be orders of magnitude greater. This underscores the role of the amino group in forming high-affinity interactions with the biological target.

Standardized Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for two of the most common assays used to evaluate the compounds discussed in this guide.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation: Aseptically prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound against cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

The workflow for the MTT assay is visualized in the diagram below.

MTT_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate 24h (Cell Adhesion) A->B C 3. Treat Cells with Test Compounds B->C D 4. Incubate 48-72h (Compound Exposure) C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The comparison between 2-chloro and 2-aminoquinoline derivatives offers a compelling case study in structure-activity relationships.

  • 2-Chloroquinolines are invaluable as versatile synthetic platforms due to the reactivity of the chloro group. They possess a broad spectrum of moderate biological activities, making them interesting scaffolds in their own right, but their primary strength lies in their potential for derivatization.

  • 2-Aminoquinolines represent potent, targeted pharmacophores . The amino group provides a key interaction point for high-affinity binding to biological targets, often resulting in significantly enhanced potency, particularly in antimicrobial and anticancer applications.

In essence, the chloro group often begins the synthetic journey, while the amino group is frequently the destination for achieving high biological efficacy. Future research will likely focus on creating novel hybrid molecules that leverage the synthetic accessibility of 2-chloroquinolines to install increasingly complex and targeted 2-amino functionalities. Further exploration of the SAR of 2-aminoquinoline derivatives will undoubtedly lead to the development of next-generation therapeutic agents with improved potency and selectivity.

References

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • Varela, J., Soruco, R., Almanza, P., et al. (2020). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]

  • Rojas-Zapata, F., Ojeda-Carralero, G., Cruz-Monteagudo, M., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(31), 14947-14961. [Link]

  • Kaur, H., Kumar, V., Kumar, S., et al. (2023). Synthesis, biological evaluation and in silico studies of 2-aminoquinolines and 1-aminoisoquinolines as antimicrobial agents. Computational Biology and Chemistry, 102, 107807. [Link]

  • Kamal, A., Reddy, M. K., Ramaiah, M. J., et al. (2014). Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. European Journal of Medicinal Chemistry, 85, 43-55. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Eida, M. S. (2019). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. BMC Chemistry, 13(1), 133. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Current Organic Chemistry, 16(11), 1373-1402. [Link]

  • Al-Omary, F. A., Abou-Seri, S. M., El-Gazzar, A. R., & Barghash, A. E. M. (2011). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. European Journal of Medicinal Chemistry, 46(9), 3746-3754. [Link]

  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529. [Link]

  • Zhao, Q., et al. (2024). Recent advancements in the synthesis of 2‐aminoquinolines. Asian Journal of Organic Chemistry. [Link]

  • Kumar, R., et al. (2022). Synthesis and Antimicrobial activity of 2-Chloroquinoline Incorporated Pyrazoline Derivatives. ResearchGate. [Link]

  • Acar, Ç., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. [Link]

  • Nanaji, Y., et al. (2022). Representative examples of biologically important 2-aminoquinolines. ResearchGate. [Link]

  • Solomon, V. R., & Lee, H. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-646. [Link]

  • Kumar, S., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 128, 106069. [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Kaur, H., et al. (2023). Synthesis, Biological Evaluation and in silico Studies of 2-Aminoquinolines and 1-Aminoisoquinolines as Antimicrobial Agents. ResearchGate. [Link]

  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry. [Link]

  • Bayoumi, W. A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]

  • Höglund, I. P. J., et al. (2010). Structure-Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 53(5), 2096-2111. [Link]

  • Singh, T., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. [Link]

  • Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • Höglund, I. P. J., et al. (2010). Structure-Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. ResearchGate. [Link]

  • Singh, T., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Verma, K. K., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Taddesse, S., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ResearchGate. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1939-1953. [Link]

  • Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science, 12(1), 021-037. [Link]

  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 76. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Applied Nanoscience, 13(10), 7129-7140. [Link]

  • Moussaoui, Y. E., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(24), 5861. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of complex synthetic molecules like 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.

Hazard Profile and Risk Assessment: Understanding the "Why"

8-Bromo-2-chloro-4-(trifluoromethyl)quinoline is a halogenated aromatic heterocyclic compound. While specific toxicological data is unavailable, its structural motifs—a quinoline core, bromine and chlorine substituents, and a trifluoromethyl group—suggest a profile of a hazardous substance. Analogous compounds are known to be skin and eye irritants, and potentially harmful if inhaled or ingested.[1] Therefore, a cautious approach, treating the compound as hazardous waste, is the only responsible course of action.[2]

Table 1: Anticipated Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard ClassGHS Hazard Statements (Anticipated)Required Personal Protective Equipment (PPE)
Skin Corrosion/IrritationH315: Causes skin irritation.Gloves: Chemical-resistant gloves (e.g., nitrile).[3]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.Eye Protection: Chemical safety goggles and/or a face shield.[3]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[2] If aerosols or dust may be generated, a NIOSH-approved respirator is required.
General Handling-Protective Clothing: A laboratory coat and, when handling larger quantities, a chemical-resistant apron to prevent skin contact.[4]

All handling and preparation for disposal of 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline and its waste must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2] An operational eyewash station and safety shower must be readily accessible.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline is "cradle-to-grave" hazardous waste management, which holds the generator responsible for the waste from its creation to its final, safe disposal.

Step 1: Waste Segregation - The First Line of Defense

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal.

  • Do Not Mix: Never combine waste containing 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline with other waste streams unless explicitly authorized by your institution's EHS department. Incompatible chemicals can react to produce heat, toxic gases, or even explosions.[5]

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, reaction mixtures).[5]

  • Halogenated Waste Stream: This compound belongs in a designated "halogenated organic waste" container.[5][6] Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complexity.[6]

Step 2: Waste Collection and Containerization

The integrity of the waste container is crucial for safe storage and transport.

  • Container Selection: Use only approved hazardous waste containers that are chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Container Condition: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tightly sealing cap.[5]

  • Venting (If Necessary): If there is a possibility of gas evolution from the waste mixture, use a vented cap as recommended by your EHS department.

Step 3: Labeling - Clear and Compliant Communication

Accurate and thorough labeling is a cornerstone of safe laboratory practice and is mandated by regulations such as OSHA's Hazard Communication Standard.[7][8]

  • Immediate Labeling: Affix a completed hazardous waste tag to the container before adding the first drop of waste.[6]

  • Content Identification: The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names (no abbreviations or chemical formulas) and their approximate percentages.[5]

  • Hazard Identification: Check all applicable hazard boxes on the waste tag (e.g., "Toxic," "Irritant").

  • Generator Information: Include the name of the principal investigator, the laboratory location, and the date of accumulation.

Step 4: Accumulation and Storage - Maintaining a Safe Environment

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: The waste container must be stored in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Segregation: Store the container with other compatible halogenated waste, away from incompatible materials such as strong acids, bases, or oxidizers.[9]

  • Container Closure: Keep the waste container securely closed at all times, except when actively adding waste.[5]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's approved channels.

  • Contact EHS: When the waste container is nearly full, or if it has been accumulating for a period defined by your institutional policy (often not to exceed one year), contact your EHS department to schedule a waste pickup.

  • Do Not Use Drains or Trash: Never dispose of 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline, or any other hazardous chemical, down the sink or in the regular trash.[4][5] This is a serious regulatory violation and poses a significant threat to the environment.

Decontamination and Spill Management

Accidents can happen, and preparedness is key.

  • Decontamination: All non-disposable equipment, such as glassware, that has been in contact with 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline should be decontaminated. A triple rinse with a suitable organic solvent (e.g., acetone, ethanol) is a common practice. The solvent rinsate must be collected and disposed of as halogenated hazardous waste.

  • Spill Cleanup:

    • Minor Spills (within a chemical fume hood):

      • Alert personnel in the immediate area.

      • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

      • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.

      • Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.

    • Major Spills (outside a chemical fume hood or of a large volume):

      • Evacuate the immediate area.

      • Alert your supervisor and contact your institution's emergency response team or EHS department immediately.

      • Do not attempt to clean up a large or uncontrolled spill unless you are trained and equipped to do so.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline.

DisposalWorkflow cluster_prep Preparation & Handling cluster_segregation Segregation & Containerization cluster_accumulation Storage & Disposal cluster_end Final Disposition start Start: Have Waste 8-Bromo-2-chloro-4- (trifluoromethyl)quinoline ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Assess Hazards fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: Solid vs. Liquid fume_hood->segregate Generate Waste container Select & Label 'Halogenated Organic Waste' Container segregate->container accumulate Add Waste to Labeled Container container->accumulate Begin Filling storage Store in Secondary Containment in SAA accumulate->storage pickup Container Full? Request EHS Pickup storage->pickup Monitor Level end Compliant Disposal by Licensed Facility pickup->end EHS Collects Waste

Caption: Disposal workflow for 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline.

Conclusion: A Culture of Safety

The responsible disposal of 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the potential hazards of this and other novel compounds, and by adhering to a robust, systematic disposal protocol, we protect ourselves, our colleagues, and the wider community. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety professionals.

References

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • Vector Solutions. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]

  • Vubiz. (2023, August 7). OSHA Toxic Chemical Handling and Exposure Procedures. [Link]

  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • UTC Aerospace Systems. (2017, May 15). SAFETY DATA SHEET: Bromochlorodifluoromethane (CBrClF2). [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]

  • University of Wisconsin System. (2022, June 6). Appendix A Disposal Procedures by Chemical. [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. [Link]

  • ChemRxiv. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency. (2016, November 29). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines. [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005). [Link]

  • University of Wisconsin-La Crosse. (2019, March). Appendix A: Disposal Procedures by Chemical. [Link]

  • ACS Publications. (n.d.). Aromatic Trifluoromethylation with Metal Complexes. [Link]

  • PMC. (n.d.). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. [Link]

  • PMC. (n.d.). Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.